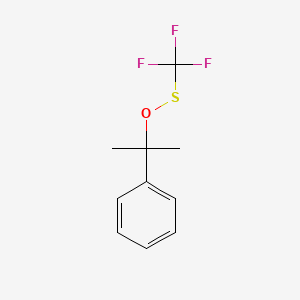
((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane
Overview
Description
((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane is a chemical compound with the molecular formula C10H11F3OS . It is used as a fluorination reagent in synthetic chemistry .
Synthesis Analysis
This compound can be synthesized using triethylamine in dichloromethane at 20℃ for approximately 5 minutes . The reaction involves N-saccharin trifluoromethylthio group 1 (184mg, 0.65mmol), 2-methyl-2-phenylethanol (69.0mg, 0.5mmol), and 160μL (1.15mmol) of triethylamine .
Molecular Structure Analysis
The molecular weight of ((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane is 236.25 g/mol . The InChI Key is VYAJORZDVDXTAC-UHFFFAOYSA-N .
Chemical Reactions Analysis
The compound has been used in various reactions with different yields. For instance, it has been used with triethylamine in dichloromethane at 20℃ for 0.0833333h to achieve an 87% yield . It has also been used with Iron (III) nitrate nonahydrate and borane-THF in water and acetonitrile at 0℃ for 0.5h to achieve yields ranging from 61% to 81% .
Physical And Chemical Properties Analysis
The compound is a clear liquid with a predicted boiling point of 187.9±50.0 °C and a predicted density of 1.225±0.06 g/cm3 .
Scientific Research Applications
Chemical Synthesis and Reactions
- Research has explored various chemical reactions involving sulfanes, including the reaction of sulfanes with 2,3-dimethyl-1,3-butadiene to yield different types of products, offering insights into the mechanisms of these reactions (Jungk et al., 1994).
- Intramolecular electrophilic cyclization of certain compounds with trifluoromethanesulfanylamide has been reported, leading to the formation of compounds like 3-(trifluoromethyl)thiochromenes, indicating the potential for diverse chemical synthesis (Liu et al., 2016).
Biological Implications and Applications
- Sulfane sulfur compounds have shown significant roles in biological systems. For instance, the enzyme sulfide:quinone oxidoreductase catalyzes the conversion of H2S to sulfane sulfur, indicating the importance of these compounds in biological pathways (Jackson et al., 2012).
- Analytical methods for measuring discrete hydrogen sulfide pools in biological specimens, including methods for detecting sulfane sulfur, highlight the relevance of these compounds in biological research (Shen et al., 2012).
Advanced Materials and Applications
- Fluorinated compounds, like the one , have been utilized in the development of new materials and catalysts. For example, novel cyclometalated iridium(III) complexes with sulfur-bridged dipyridyl ligands have been synthesized, demonstrating potential applications in materials science (Brown et al., 2017).
Detection and Imaging Techniques
- Development of a near-infrared fluorescent probe for sensitive detection and imaging of sulfane sulfur in living cells and in vivo shows the applicability of these compounds in advanced imaging technologies (Han et al., 2018).
Novel Synthesis Routes
- Facile routes for synthesizing compounds like 3-((trifluoromethyl)thio)benzofurans and 3-((trifluoromethyl)thio)benzothiophenes have been reported, expanding the applications of such sulfur-containing compounds in chemical synthesis (Sheng et al., 2014).
Safety and Hazards
The compound is classified as dangerous with hazard statements H314-H226 indicating that it causes severe skin burns and eye damage, and is flammable . The precautionary statements include P501-P240-P210-P233-P243-P241-P242-P264-P280-P370+P378-P337+P313-P305+P351+P338-P362+P364-P303+P361+P353-P332+P313-P403+P235 .
properties
IUPAC Name |
2-(trifluoromethylsulfanyloxy)propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3OS/c1-9(2,14-15-10(11,12)13)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAJORZDVDXTAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OSC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



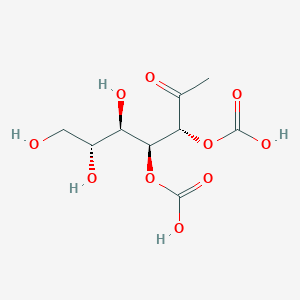
![[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1460123.png)
![7-Chlorothiazolo[4,5-d]pyrimidine](/img/structure/B1460124.png)
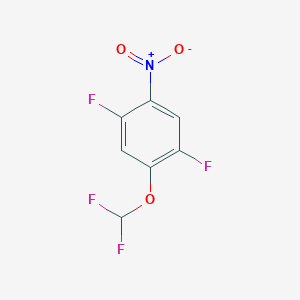
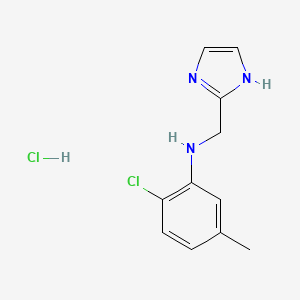
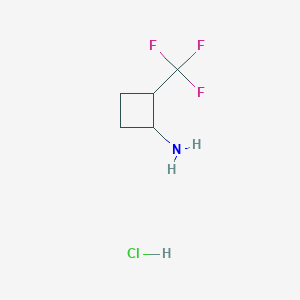

![N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1460131.png)
![5-Butyl-4,8-dimethyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B1460137.png)

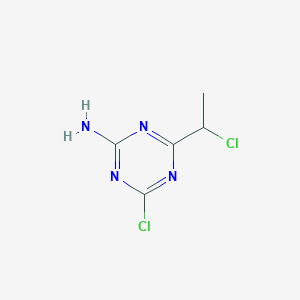
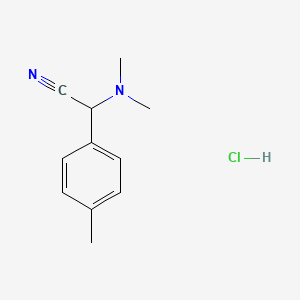
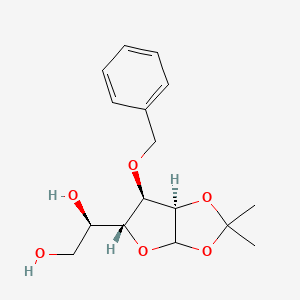
![4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1460145.png)